![molecular formula C11H7F4N3O2S B5796420 1-(difluoromethyl)-2-[(difluoromethyl)thio]-4-(4-nitrophenyl)-1H-imidazole](/img/structure/B5796420.png)
1-(difluoromethyl)-2-[(difluoromethyl)thio]-4-(4-nitrophenyl)-1H-imidazole
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Overview
Description
1-(Difluoromethyl)-2-[(difluoromethyl)thio]-4-(4-nitrophenyl)-1H-imidazole, also known as DMTI, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential applications in drug development.
Mechanism of Action
The mechanism of action of 1-(difluoromethyl)-2-[(difluoromethyl)thio]-4-(4-nitrophenyl)-1H-imidazole is not fully understood, but it is thought to involve the inhibition of tubulin polymerization. Tubulin is a protein that plays a critical role in cell division, and its inhibition can lead to cell cycle arrest and cell death. In addition, 1-(difluoromethyl)-2-[(difluoromethyl)thio]-4-(4-nitrophenyl)-1H-imidazole has been found to induce apoptosis, or programmed cell death, in cancer cells. These mechanisms of action may contribute to the antitumor and antifungal activity of 1-(difluoromethyl)-2-[(difluoromethyl)thio]-4-(4-nitrophenyl)-1H-imidazole.
Biochemical and Physiological Effects:
1-(difluoromethyl)-2-[(difluoromethyl)thio]-4-(4-nitrophenyl)-1H-imidazole has been shown to have low toxicity in animal models, indicating that it may be a safe compound for further development. However, further studies are needed to fully understand the biochemical and physiological effects of 1-(difluoromethyl)-2-[(difluoromethyl)thio]-4-(4-nitrophenyl)-1H-imidazole in vivo.
Advantages and Limitations for Lab Experiments
One advantage of 1-(difluoromethyl)-2-[(difluoromethyl)thio]-4-(4-nitrophenyl)-1H-imidazole is its relatively simple synthesis method, which makes it easily accessible for laboratory experiments. However, one limitation is the low yield of the reaction, which may limit the amount of compound available for further studies.
Future Directions
There are several future directions for the study of 1-(difluoromethyl)-2-[(difluoromethyl)thio]-4-(4-nitrophenyl)-1H-imidazole. One area of interest is the development of 1-(difluoromethyl)-2-[(difluoromethyl)thio]-4-(4-nitrophenyl)-1H-imidazole derivatives with improved potency and selectivity. In addition, further studies are needed to fully understand the mechanism of action of 1-(difluoromethyl)-2-[(difluoromethyl)thio]-4-(4-nitrophenyl)-1H-imidazole and its potential applications in drug development. Finally, the in vivo efficacy and toxicity of 1-(difluoromethyl)-2-[(difluoromethyl)thio]-4-(4-nitrophenyl)-1H-imidazole need to be evaluated in animal models to determine its potential as a therapeutic agent.
Synthesis Methods
The synthesis of 1-(difluoromethyl)-2-[(difluoromethyl)thio]-4-(4-nitrophenyl)-1H-imidazole involves the reaction of 2,4-difluoronitrobenzene with 1,2-difluoro-1-methoxyethane and potassium thioacetate. This reaction results in the formation of 1-(difluoromethyl)-2-[(difluoromethyl)thio]-4-(4-nitrophenyl)-1H-imidazole as a yellow solid. The yield of the reaction is reported to be around 50%, and the purity of the compound can be improved through recrystallization.
Scientific Research Applications
1-(difluoromethyl)-2-[(difluoromethyl)thio]-4-(4-nitrophenyl)-1H-imidazole has been studied extensively for its potential application in drug development. It has been shown to exhibit antitumor activity in various cancer cell lines, including breast, colon, and lung cancer. In addition, 1-(difluoromethyl)-2-[(difluoromethyl)thio]-4-(4-nitrophenyl)-1H-imidazole has been found to inhibit the growth of Candida albicans, a common fungal pathogen. These findings suggest that 1-(difluoromethyl)-2-[(difluoromethyl)thio]-4-(4-nitrophenyl)-1H-imidazole may be a promising lead compound for the development of new anticancer and antifungal drugs.
properties
IUPAC Name |
1-(difluoromethyl)-2-(difluoromethylsulfanyl)-4-(4-nitrophenyl)imidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F4N3O2S/c12-9(13)17-5-8(16-11(17)21-10(14)15)6-1-3-7(4-2-6)18(19)20/h1-5,9-10H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJBKYBYSVFKXBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN(C(=N2)SC(F)F)C(F)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F4N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 7119547 |
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